molecular formula C4H7ClO4S2 B099132 Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide CAS No. 17115-47-8

Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide

Cat. No. B099132
CAS RN: 17115-47-8
M. Wt: 218.7 g/mol
InChI Key: AOAOPMCGCFWIHW-UHFFFAOYSA-N
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Description

Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a tetrahydrothiophene ring, which is a saturated five-membered ring containing four carbon atoms and one sulfur atom. The sulfonyl chloride 1,1-dioxide functional group is attached to this ring, indicating the presence of sulfonyl chloride and two oxygen atoms in a dioxide configuration.

Synthesis Analysis

The synthesis of tetrahydrothiophene-S,S-dioxide derivatives has been explored through the Michael ring closure reaction. This reaction involves halomethyl (E)-β-styryl sulfones, such as bromomethyl and chloromethyl variants, which undergo a reaction with sodium enolates derived from compounds like dimethyl malonate, malononitrile, and ethyl acetoacetate. The result of this condensation is the formation of substituted tetrahydrothiophene-S,S-dioxides, representing a novel method of α-haloalkyl sulfones transformations that diverge from the traditional Ramberg–Bäcklund reaction .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involving tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide derivatives are centered around the introduction of various sulfonyl groups to the hydroxyl group of (R)-tetrahydrothiophene-3-ol. The derivatives prepared in this manner exhibit different enantiomeric purities, which can be enriched through crystallization. The process of crystallization not only improves the enantiomeric purity of the sulfonyl derivatives but also results in mother liquors with high enantiomeric purity. This indicates that the sulfonyl derivatives of tetrahydrothiophene-3-ol can undergo further reactions and modifications to enhance their chiral purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide derivatives are influenced by the sulfonyl group and the overall molecular structure. The crystallization process used to enrich the enantiomeric purity of these compounds suggests that they have distinct solid-state properties, which can be manipulated to achieve higher enantiomeric excess (ee) and diastereomeric excess (de). The ability to obtain high %ee in both the crystalline product and the mother liquor implies that these derivatives have favorable solubility and crystallization characteristics, which are essential for applications in chiral synthesis and separation techniques .

Scientific Research Applications

  • Biodegradation and Environmental Impact : Tetrahydrothiophene-1,1-dioxide (sulfolane), a variant of Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide, is used in natural gas processing. Its high water solubility and mobility in aquifers raise concerns for groundwater contamination. A study investigated its aerobic biodegradation by microbial cultures, which used sulfolane as a carbon, sulfur, and energy source. This research is significant for understanding sulfolane's environmental impact and biodegradation potential (Greene, Beatty, & Fedorak, 2000).

  • Synthesis of Biologically Active Compounds : Derivatives of Tetrahydrothiophene 1,1-dioxide, which relate to Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide, are used in synthesizing diverse biologically active heterocyclic compounds. These derivatives are not found naturally but are industrially available, playing a role in creating compounds with anticancer, antiviral, and antibacterial properties (Zarovnaya, Dul’nev, & Palchikov, 2015).

  • Asymmetric Synthesis in Pharmaceutical Applications : Tetrahydrothiophene derivatives, including sulfoxides and sulfones, are used in asymmetric syntheses of polypropionate antibiotics. This process involves catalytic reactions that are essential for developing various natural products with biological interest, such as certain antibiotics and natural toxins (Vogel, Turks, Bouchez, Crăiţă, Murcia, Fonquerne, Didier, Huang, & Flowers, 2008).

  • Chemical Properties and Applications : Research on Tetrahydrothiophene-based compounds, including sulfoxides and sulfones, highlights their role in various biological and medicinal applications. They are key components in numerous biologically active compounds, utilized in several chemical transformations and surface property control technologies (Benetti, De Risi, Pollini, & Zanirato, 2012).

  • Oxidative Desulfurization Processes : Tetrahydrothiophene 1,1-dioxide plays a role in oxidative desulfurization processes, where its thermal decomposition is studied for sulfur removal as SO2. This research is crucial for understanding its application in energy and fuel processing (Weh & Klerk, 2017).

Safety And Hazards

Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

properties

IUPAC Name

1,1-dioxothiolane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAOPMCGCFWIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378201
Record name tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide

CAS RN

17115-47-8
Record name tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride
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